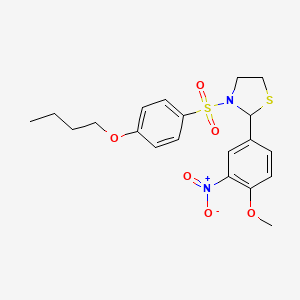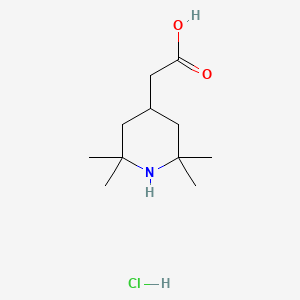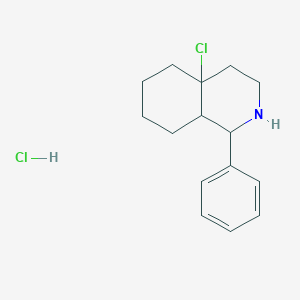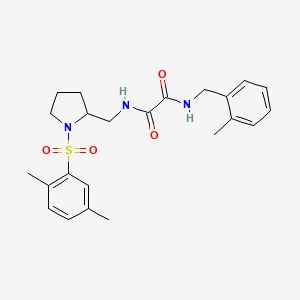
3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazolidine ring substituted with butoxyphenylsulfonyl and methoxy-nitrophenyl groups, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of Butoxyphenylsulfonyl Group: This step may involve sulfonylation using butoxyphenylsulfonyl chloride in the presence of a base.
Introduction of Methoxy-Nitrophenyl Group: This can be done through nitration followed by methoxylation of a phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the phenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens or alkylating agents may be employed under appropriate conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and sulfonyl groups could influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-((4-Methoxyphenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine
- 3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine
Uniqueness
The unique combination of butoxyphenylsulfonyl and methoxy-nitrophenyl groups in 3-((4-Butoxyphenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in specific applications where these properties are desirable.
特性
IUPAC Name |
3-(4-butoxyphenyl)sulfonyl-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S2/c1-3-4-12-28-16-6-8-17(9-7-16)30(25,26)21-11-13-29-20(21)15-5-10-19(27-2)18(14-15)22(23)24/h5-10,14,20H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBRQISUSYMMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2560828.png)


![2-(5-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2560832.png)
![2-Chloro-N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2560837.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2560838.png)
![Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2560841.png)
![4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride](/img/structure/B2560842.png)
![3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2560843.png)

![tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2560847.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2560848.png)
![1,3-dimethyl-5-{[4-(2-pyrazinyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2560849.png)

